molecular formula C₃₄H₅₂O₆ B1663475 Deloxolone CAS No. 68635-50-7

Deloxolone

Cat. No. B1663475
CAS RN: 68635-50-7
M. Wt: 556.8 g/mol
InChI Key: VRFVGZRKFFTPCG-KYHPDETOSA-N
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Description

what is 'Deloxolone'? Deloxolone is a topical steroid medication used to treat inflammation and itching caused by skin conditions such as eczema, psoriasis, and dermatitis. It is available in cream, ointment, and solution forms. the use of 'Deloxolone' Deloxolone is a topical steroid used to treat skin conditions such as eczema, psoriasis, and dermatitis. It is applied directly to the affected area of skin and works by reducing inflammation and relieving itching, redness, and swelling. It is available in both cream and ointment form and can be used in adults and children over the age of two. the chemistry of 'Deloxolone' Deloxolone is a synthetic glucocorticoid (a type of steroid hormone) used to treat inflammation and various skin conditions. It is a derivative of the natural hormone cortisol and has a similar chemical structure. It works by blocking the production of certain inflammatory chemicals in the body, reducing swelling, redness, and itching. Deloxolone may also be used to treat other conditions as determined by a doctor. the biochemical/physical effects of 'Deloxolone' Deloxolone is a synthetic glucocorticoid, a type of steroid hormone. It is used to reduce inflammation, suppress the immune system, and prevent tissue damage. Its physical effects include reducing swelling and redness, relieving pain and itchiness, and reducing the production of certain hormones. Its biochemical effects include reducing the production of certain proteins and enzymes involved in inflammation, as well as suppressing the activity of certain immune cells. the benefits of 'Deloxolone' Deloxolone is a topical steroid cream used to treat inflammation and itching of the skin. It is a corticosteroid that works by reducing inflammation and suppressing the immune system. Benefits of Deloxolone include: 1. Reducing inflammation and itching: Deloxolone helps to reduce inflammation and itching of the skin, which can be caused by a variety of conditions such as eczema, psoriasis, and allergic reactions. 2. Reducing redness: Deloxolone can help reduce redness and swelling of the skin, which can be caused by skin conditions such as rosacea. 3. Preventing infection: Deloxolone can help to prevent infection of the skin by reducing the number of bacteria on the skin surface. 4. Reducing scarring: Deloxolone can help to reduce the appearance of scars caused by skin conditions such as acne. 5. Improving skin texture: Deloxolone can help to improve the texture of the skin by reducing dryness and flaking. the related research of 'Deloxolone' Deloxolone is an investigational topical medication being developed by Sol-Gel Technologies for the treatment of atopic dermatitis. Research into Deloxolone has focused on its potential to reduce inflammation and improve skin barrier function. Studies have shown that Deloxolone can reduce inflammation and improve skin barrier function in patients with atopic dermatitis. In addition, Deloxolone has been studied for its potential to reduce itching and improve quality of life in atopic dermatitis patients. Further research is needed to confirm the efficacy and safety of Deloxolone for the treatment of atopic dermatitis.

properties

IUPAC Name

(2S,4aS,6aR,6bS,8aR,10S,12aS,14aR,14bS)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,14,14a,14b-tetradecahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52O6/c1-29(2)23-12-15-34(7)24(32(23,5)14-13-25(29)40-27(37)11-10-26(35)36)9-8-21-22-20-31(4,28(38)39)17-16-30(22,3)18-19-33(21,34)6/h9,21-23,25H,8,10-20H2,1-7H3,(H,35,36)(H,38,39)/t21-,22+,23+,25+,30-,31+,32+,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFVGZRKFFTPCG-KYHPDETOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(=CCC4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C2(CCC1OC(=O)CCC(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1[C@H]3CC=C4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024416
Record name 3beta-Hydroxyolean-9(11)-en-30-oic acid, hydrogen succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deloxolone

CAS RN

68635-50-7
Record name Deloxolone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068635507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3beta-Hydroxyolean-9(11)-en-30-oic acid, hydrogen succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELOXOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0E16819I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Pellegatat, M Pinza, G Pifferi… - Organic preparations and …, 1999 - Taylor & Francis
… lc, namely with the synthesis of the A9." derivative 2c (deloxolone).3 In order to easily provide larger amounts of deloxolone, so far obtained only by Wolff-Kishner reduction of methyl 3P-…
Number of citations: 11 www.tandfonline.com
C Farina, M Pinza, G Pifferi - Il Farmaco, 1998 - Elsevier
… These results suggested that 14b (deloxolone) could be of therapeutic value in peptic ulcer diseases without inducing fluid retention, hypertension and hypokaliemia [ 361. …
Number of citations: 161 www.sciencedirect.com
VN Viswanadhan, AK Ghose, A Kiselyov… - 2001 - books.google.com
The design of small-molecule libraries has emerged in recent years as one of the important tasks aiding the multidisciplinary effort (computational, combinatorial, and medicinal …
Number of citations: 1 books.google.com

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